N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Descripción
This compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-fluorobenzoyl group. The acetamide side chain at position 1 is linked to a 3,5-dimethoxyphenyl moiety. The 4-fluorobenzoyl group may enhance metabolic stability, while the dimethoxyphenyl substituent could influence lipophilicity and target binding .
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-19-11-18(12-20(13-19)34-2)28-24(30)15-29-14-22(25(31)16-7-9-17(27)10-8-16)26(32)21-5-3-4-6-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKKEMZSWNBKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available research findings, including structure-activity relationships, mechanisms of action, and case studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety linked to a dimethoxyphenyl group and an acetamide functional group. Its chemical formula can be represented as C₁₉H₁₈FNO₃. The presence of the fluorobenzoyl group is particularly significant for its biological activity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Dimethoxyphenyl group | -OCH₃ (at positions 3 and 5) |
| Quinoline core | 4-oxo-1,4-dihydroquinoline |
| Acetamide | -C(=O)NH₂ |
| Fluorobenzoyl | -C₆H₄F (para position) |
Anticancer Activity
Research indicates that N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study involving A549 human lung adenocarcinoma cells, the compound was tested for cytotoxicity using an MTT assay. The results showed a significant reduction in cell viability at concentrations above 50 µM. Notably:
- At 100 µM concentration, cell viability dropped to approximately 40% compared to control.
- The compound exhibited a dose-dependent response, with higher concentrations correlating with increased cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant bacterial strains.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
The biological activity of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is believed to stem from its interaction with specific molecular targets within cancerous and bacterial cells.
Proposed Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation or metabolic pathways.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall integrity.
Comparación Con Compuestos Similares
Chlorinated Quinolinone Derivatives
Compound: 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide ()
- Structural Difference: A chlorine atom replaces hydrogen at position 6 of the quinolinone ring.
- Steric Effects: The Cl substituent introduces steric bulk, which could hinder interactions in hydrophobic pockets. Bioavailability: Increased molecular weight and lipophilicity (Cl vs. H) may influence solubility and absorption .
| Property | Target Compound | 6-Chloro Analog |
|---|---|---|
| Molecular Weight | 476.45 g/mol | 510.89 g/mol |
| Substituent (Position) | H (6) | Cl (6) |
| LogP (Predicted) | ~3.2 | ~3.8 |
Methoxy- and Chloro-Substituted Quinolinones with Dimethylphenyl Groups
Compounds :
- 9b: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
- 9c: 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide ()
| Property | Target Compound | 9b | 9c |
|---|---|---|---|
| Quinolinone Substituent | 3-(4-Fluorobenzoyl) | 6-Methoxy | 7-Chloro |
| Acetamide Group | 3,5-Dimethoxyphenyl | 3,5-Dimethylphenyl | 3,5-Dimethylphenyl |
| ¹H NMR (Key Signals) | Aromatic δ 7.3–8.1 | δ 7.92 (d, J=7.6) | δ 7.34 (dd, J=9.1) |
| UPLC-MS [M+H]+ | Not reported | 337.6 | Not reported |
Key Observations :
- Substituent Position: The 6-methoxy (9b) and 7-chloro (9c) groups on the quinolinone alter electronic and steric profiles compared to the 3-(4-fluorobenzoyl) group in the target compound.
- Biological Relevance : The absence of a fluorobenzoyl group in 9b/9c may reduce affinity for targets requiring aromatic stacking interactions.
Benzothiazole-Based Analogs
Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Others with trifluoromethyl or diphenyl groups ()
| Property | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Quinolinone | Benzothiazole |
| Key Substituents | 4-Fluorobenzoyl | Trifluoromethyl, Diphenyl |
| LogP (Predicted) | ~3.2 | ~4.1–4.5 (CF₃ enhances lipophilicity) |
Key Observations :
- Structural Divergence: Benzothiazole cores () are structurally distinct from quinolinones, suggesting divergent target profiles (e.g., benzothiazoles are associated with anticancer and anti-inflammatory activities).
- Fluorine Impact : The trifluoromethyl group in benzothiazole analogs enhances metabolic stability and electronegativity, similar to the 4-fluorobenzoyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
